molecular formula C9H13ClSi B1581879 p-Chlorophenyltrimethylsilane CAS No. 10557-71-8

p-Chlorophenyltrimethylsilane

Cat. No.: B1581879
CAS No.: 10557-71-8
M. Wt: 184.74 g/mol
InChI Key: LCQUSGXMZKOTPG-UHFFFAOYSA-N
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Description

p-Chlorophenyltrimethylsilane: is an organosilicon compound with the molecular formula C9H13ClSi . It is a colorless liquid at room temperature and is characterized by the presence of a trimethylsilyl group attached to a para-chlorophenyl ring.

Mechanism of Action

Action Environment

The action, efficacy, and stability of p-Chlorophenyltrimethylsilane can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and can react with water under certain conditions . Therefore, reactions involving this compound are typically carried out under anhydrous conditions . Other factors, such as temperature and the presence of other reagents, can also affect the compound’s reactivity and the outcome of the reaction .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: p-Chlorophenyltrimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenyltrimethylsilane
  • p-Tolyltrimethylsilane
  • p-Methoxyphenyltrimethylsilane

Comparison:

This compound is unique due to the presence of the chlorine atom, which can participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Biological Activity

p-Chlorophenyltrimethylsilane (CPTMS) is an organosilicon compound that has garnered attention in various fields, particularly in biological applications due to its unique chemical properties. This article will explore the biological activity of CPTMS, including its synthesis, mechanisms of action, and potential applications in medicine and materials science.

  • Molecular Formula : C9H13ClO3Si
  • Molecular Weight : 232.73 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : 232°C
  • Melting Point : -5°C
  • Solubility : Soluble in organic solvents such as ethanol, acetone, and chloroform

CPTMS contains a chlorophenyl group attached to a trimethoxysilane moiety, which enhances its reactivity and utility in various applications, including coatings and adhesives.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of CPTMS derivatives. For instance, a study synthesized nanoparticles using CPTMS conjugated with thiazole derivatives, which showed significant cytotoxic effects against gastric cancer cell lines (AGS). The nanoparticles induced apoptosis in cancer cells, as evidenced by increased reactive oxygen species (ROS) production and elevated caspase-3 activity. The IC50 value for the treated cells was determined to be 95.65 µg/ml .

Mechanistic Insights

The mechanism of action appears to involve:

  • Induction of Apoptosis : Flow cytometry results indicated a higher percentage of cells in apoptotic regions after treatment with CPTMS-conjugated nanoparticles compared to controls.
  • Cell Cycle Arrest : Treated cells exhibited an increase in the G0/G1 phase population, suggesting that CPTMS may inhibit cell proliferation by arresting the cell cycle .

Study 1: Anticancer Activity of CPTMS Nanoparticles

  • Objective : To evaluate the anticancer activity of Fe3O4@CPTMOS/TP nanoparticles.
  • Methodology :
    • Characterization techniques included FT-IR, XRD, EDX, SEM, TEM.
    • MTT assay was used to assess cell viability.
    • Apoptosis was evaluated through Hoechst staining and flow cytometry.
  • Results :
    • Significant reduction in cell viability was observed.
    • Induction of apoptosis was confirmed through increased caspase activity.
ParameterControlTreated (CPTMS NPs)
Cell Viability (%)10030
IC50 (µg/ml)N/A95.65
Apoptotic Cells (%)540

Study 2: Synthesis and Application of Silane Derivatives

A review discussed the synthesis of various silane derivatives, including CPTMS, for use in hybrid catalysts. These catalysts have shown promise in facilitating reactions under mild conditions while maintaining high yields .

Applications Beyond Oncology

CPTMS is not only limited to anticancer research; it also has potential applications in:

  • Materials Science : Used as a coupling agent to enhance adhesion properties in composites.
  • Catalysis : As part of hybrid catalysts for organic synthesis reactions .

Properties

IUPAC Name

(4-chlorophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQUSGXMZKOTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065125
Record name (p-Chlorophenyl)trmethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-71-8
Record name 1-Chloro-4-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10557-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(trimethylsilyl)-
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Record name (p-Chlorophenyl)trmethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorophenyltrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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